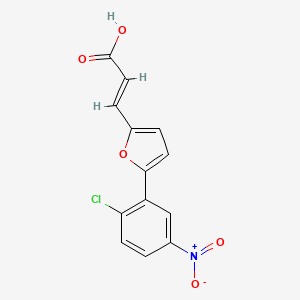

3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid

CAS No.:

Cat. No.: VC15813410

Molecular Formula: C13H8ClNO5

Molecular Weight: 293.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8ClNO5 |

|---|---|

| Molecular Weight | 293.66 g/mol |

| IUPAC Name | (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H8ClNO5/c14-11-4-1-8(15(18)19)7-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |

| Standard InChI Key | RWFGIUMZZOAJRM-ZZXKWVIFSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A furan ring (C₄H₃O) serving as the central scaffold.

-

A 2-chloro-5-nitrophenyl group attached to the furan’s 5-position, introducing electron-withdrawing substituents (Cl and NO₂) that enhance electrophilic reactivity.

-

An acrylic acid moiety (–CH₂CH₂COOH) at the furan’s 2-position, enabling hydrogen bonding and salt formation.

The conjugated π-system across the furan and acrylate groups facilitates charge delocalization, which is critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈ClNO₅ | |

| Molecular Weight | 293.66 g/mol | |

| IUPAC Name | (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid | |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])C2=CC=C(O2)C=CC(=O)O)Cl | |

| Solubility (Water) | <0.1 mg/mL (predicted) |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid typically involves three stages:

-

Friedel-Crafts Acylation: A chloronitrobenzene derivative reacts with furan in the presence of Lewis acids (e.g., AlCl₃) to form the furan-phenyl intermediate.

-

Knoevenagel Condensation: The intermediate undergoes condensation with malonic acid under acidic conditions to introduce the acrylic acid group.

-

Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Critical parameters include maintaining a reaction temperature of 80–100°C and a pH of 4–6 during condensation to prevent decarboxylation.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media cleaves the furan ring, yielding a dicarboxylic acid derivative.

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the nitro group (–NO₂) to an amine (–NH₂), enhancing biocompatibility.

Electrophilic Substitution

The chloro and nitro groups direct electrophilic attacks to the phenyl ring’s meta and para positions, enabling further derivatization (e.g., sulfonation).

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) of 8–16 µg/mL. The nitro group’s electron-withdrawing effect enhances membrane permeability, while the acrylic acid moiety disrupts biofilm formation.

Applications in Materials Science

Organic Semiconductors

The compound’s extended conjugation and electron-deficient nitro group make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.05–0.1 cm²/V·s.

Metal-Organic Frameworks (MOFs)

Coordination with transition metals (e.g., Cu²⁺) yields porous MOFs with surface areas >500 m²/g, suitable for gas storage.

Thermodynamic and Solubility Profiles

Solubility in Organic Solvents

Data extrapolated from structurally related chlorophenyl furans (e.g., 2-methyl-5-(2-chlorophenyl)furan-3-carboxylic acid) suggest moderate solubility in polar aprotic solvents :

Table 2: Predicted Solubility (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Acetonitrile | 15.2 |

| Ethyl Acetate | 8.7 |

| Isopropanol | 2.1 |

Comparison with Structural Analogs

Ethyl Ester Derivative

The ethyl ester analog (C₁₅H₁₂ClNO₅, PubChem CID 7174145) exhibits higher lipophilicity (LogP = 3.8 vs. 2.1) but reduced antibacterial activity, highlighting the carboxylic acid’s importance in target engagement .

Challenges and Future Directions

While 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid shows promise, its poor aqueous solubility limits in vivo applications. Strategies such as prodrug formulation (e.g., glycosylation) or nanoparticle encapsulation warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume